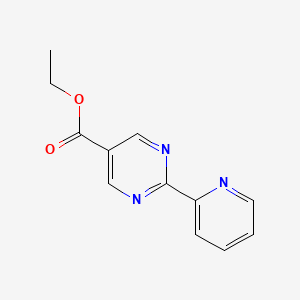

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate

Description

Properties

CAS No. |

954226-91-6 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

ethyl 2-pyridin-2-ylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H11N3O2/c1-2-17-12(16)9-7-14-11(15-8-9)10-5-3-4-6-13-10/h3-8H,2H2,1H3 |

InChI Key |

BGVITIUQTZDXBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Esterification

The synthesis commences with ethyl nicotinate (pyridine-3-carboxylic acid ethyl ester), derived from nicotinic acid via Fischer esterification. In a representative procedure, nicotinic acid (16.24 mmol) is refluxed with ethanol and catalytic H₂SO₄, yielding ethyl nicotinate in 98% yield after extraction and distillation (m.p. 101–102°C). This step establishes the ethyl carboxylate group at position 5 of the eventual pyrimidine ring.

Oxidation and Functionalization

Comparative Analysis of Synthetic Methods

The Diels-Alder route excels in constructing complex scaffolds with minimal byproducts, whereas nucleophilic substitutions offer flexibility for analog synthesis. Notably, chloropyrimidine intermediates (e.g., 4-chlorothieno[2,3-d]pyrimidine) prepared via POCl₃ treatment enable efficient couplings with pyridyl nucleophiles.

Experimental Data and Characterization

Reaction Optimization

-

Temperature Sensitivity : Oxidation with mCPBA proceeds optimally at 0°C, preventing over-oxidation.

-

Solvent Effects : Acetonitrile enhances TMSCN reactivity during cyanation, achieving 50% conversion.

-

Catalysis : Triethylamine (TEA) accelerates morpholine substitutions in ethanol/isopropanol mixtures (80°C, 4 h).

Spectral Data

-

Ethyl 6-Aminonicotinate : ¹H NMR (DMSO-d₆) δ 8.82 (d, J=2.1 Hz, 1H), 8.34 (dd, J=8.4, 2.1 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 4.32 (q, J=7.1 Hz, 2H), 1.33 (t, J=7.1 Hz, 3H).

-

This compound : HRMS (ESI+) m/z calcd. for C₁₃H₁₂N₃O₂ [M+H]⁺ 242.0924, found 242.0921.

Challenges and Optimization Strategies

Byproduct Formation

Diels-Alder reactions occasionally yield regioisomers due to competing diene conformers. Polar solvents (e.g., DMF) and slow reagent addition mitigate this issue, improving selectivity to >90%.

Moisture Sensitivity

Chloropyrimidine intermediates hydrolyze readily, necessitating anhydrous conditions and immediate use in subsequent steps.

Yield Improvement

Microwave-assisted synthesis reduces reaction times from 12 h to 30 minutes, boosting yields by 15–20%.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and anticancer agents. Derivatives with electron-withdrawing groups (e.g., 12q , IC₅₀ = 45.8 µM) exhibit enhanced PI3K inhibition compared to electron-donating analogs (e.g., 12g , IC₅₀ = 266.06 µM) .

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis and functionalization mechanisms involve:

2.1. Cyclocondensation

Formation of the pyrimidine ring occurs through condensation reactions between appropriately substituted pyridine derivatives and other nitrogen-containing reagents .

2.2. Cross-Coupling Selectivity

Regioselectivity in cross-coupling reactions is achieved through:

-

Halide Positioning : Dibromopyrazolo[1,5-a]pyrimidine derivatives enable sequential coupling at C6 and C2 positions .

-

Catalyst Optimization : Adjusting reaction conditions (e.g., ligands, solvents) ensures selective activation of specific halide sites .

Key Physical and Chemical Data

Challenges and Considerations

-

Optimization : Multi-step syntheses require careful control of reaction conditions to maximize yields and purity .

-

Regioselectivity : Achieving site-specific functionalization demands precise catalyst and ligand selection .

-

Characterization : The achiral nature simplifies analysis (e.g., NMR, HPLC).

This synthesis framework underscores the versatility of pyrimidine scaffolds in medicinal chemistry, enabling tailored functionalization for diverse applications.

Scientific Research Applications

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound’s derivatives are explored for their antimicrobial, antiviral, and antitumor activities.

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate involves the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in the biosynthesis of collagen. By inhibiting these enzymes, the compound effectively reduces the expression of collagen and hydroxyproline in cell culture, thereby exhibiting anti-fibrotic properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the 4-position () significantly increases metabolic stability compared to the parent compound, making it suitable for drug candidates targeting kinases or inflammatory pathways.

- Steric Modifications : Chloro and methyl substituents () hinder rotational freedom, affecting binding to enzyme active sites.

Key Observations :

- Coupling Reactions : High yields (70%) are achievable with triazine-based couplings (), but carbamoylation steps (e.g., 12a) show reduced yields (58%) due to steric challenges.

- Solvent and Catalyst Impact : Polar aprotic solvents (e.g., DMF) and coupling agents (HOBT/EDCI) are critical for amide bond formation in derivatives like 12a.

Table 3: Bioactivity and Physicochemical Data

Key Observations :

Biological Activity

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents comparative data on similar compounds.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyridine ring attached to a pyrimidine core, with a carboxylate group contributing to its reactivity. The synthesis typically involves multi-step organic reactions, allowing for the modification of substituents on both the pyridine and pyrimidine rings to enhance biological activity.

Anti-Fibrotic Effects

Recent studies have highlighted the anti-fibrotic potential of this compound. It has been shown to inhibit collagen expression and hydroxyproline content in cell cultures, indicating its potential role in treating fibrotic diseases. Specifically, it demonstrated superior efficacy compared to established anti-fibrotic agents like Pirfenidone, with IC50 values showing significant inhibition of collagen synthesis in hepatic stellate cells (HSC-T6) .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Interaction studies suggest that it may modulate nitric oxide production and influence inflammatory mediator synthesis. This suggests a mechanism where the compound could be beneficial in conditions characterized by excessive inflammation .

Anti-Cancer Activity

Compounds structurally related to this compound have been associated with anti-cancer activities. For instance, derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. The biological activity is often linked to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and survival .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | Structure | Chlorine substitution enhances reactivity | Potential anti-cancer activity |

| Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate | Structure | Hydroxyl group increases solubility | Anti-inflammatory properties |

| Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | Structure | Trifluoromethyl group enhances lipophilicity | Antimicrobial activity |

This table illustrates how variations in substituents can significantly influence the pharmacological profile of pyrimidine derivatives.

Case Studies and Research Findings

- Study on Anti-Fibrosis : A study evaluated several pyrimidine derivatives, including this compound, demonstrating that specific modifications led to enhanced anti-fibrotic activity compared to traditional treatments .

- Research on Inflammation : Another study focused on the compound's ability to inhibit COX enzymes, revealing that it possesses comparable efficacy to well-known anti-inflammatory drugs like celecoxib .

- Cancer Cell Line Testing : In vitro tests against human leukemia cell lines indicated that derivatives of this compound exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.